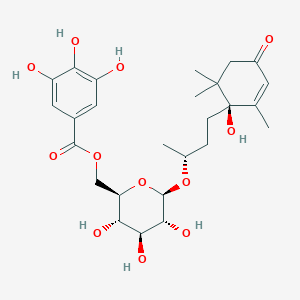

Macarangioside A

Description

Macarangioside A is a megastigmane glucoside isolated from Macaranga tanarius (Euphorbiaceae), characterized by a galloylated glucose moiety. This compound belongs to a class of secondary metabolites known for their roles in plant defense and therapeutic applications, particularly in oxidative stress-related pathologies.

Properties

Molecular Formula |

C26H36O12 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-4-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butan-2-yl]oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C26H36O12/c1-12-7-15(27)10-25(3,4)26(12,35)6-5-13(2)37-24-22(33)21(32)20(31)18(38-24)11-36-23(34)14-8-16(28)19(30)17(29)9-14/h7-9,13,18,20-22,24,28-33,35H,5-6,10-11H2,1-4H3/t13-,18-,20-,21+,22-,24-,26-/m1/s1 |

InChI Key |

YTTZYTOMXNRFMJ-AVSPSPHWSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(CCC(C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O)(C)C |

Synonyms |

macarangioside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationship (SAR): Galloylation is critical for maximizing antioxidant efficacy in macarangiosides. This aligns with trends in phenolic glycosides, where esterified groups enhance radical stabilization .

- Diversified Applications : While Macarangiosides A–D are explored for therapeutic use, Macarangioside E’s role in aroma production suggests industrial applications in food and cosmetics .

Q & A

Q. What experimental design considerations are critical for initial studies on Macarangioside A?

To ensure reproducibility and validity, researchers should:

- Define clear objectives (e.g., isolating the compound, assessing bioactivity) and select appropriate controls (positive/negative controls for bioassays).

- Use validated protocols for extraction and purification, such as column chromatography or HPLC, with detailed documentation of solvent systems and retention times .

- Incorporate triplicate measurements to account for biological variability and instrument error .

Methodological Tip: Follow PRISMA guidelines for systematic reviews of existing extraction methods to identify gaps and optimize protocols .

How can researchers formulate focused research questions about this compound’s mechanisms of action?

- Start with a broad topic (e.g., "this compound and anti-inflammatory pathways") and narrow it using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- "Does this compound inhibit NF-κB signaling in macrophages at nanomolar concentrations?"

- Ensure questions are measurable (e.g., quantify cytokine suppression via ELISA) and address gaps in existing literature (e.g., conflicting reports on dose-dependent effects) .

Q. What strategies ensure reliable data collection in this compound bioactivity studies?

- Use standardized assays (e.g., MTT for cytotoxicity, Western blot for protein expression) with calibration against known inhibitors/activators.

- Document raw data, preprocessing steps (e.g., normalization), and statistical tests (e.g., ANOVA for dose-response curves) .

- Avoid biases by blinding sample labels during data analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Conduct meta-analyses to compare datasets, focusing on variables like cell lines (e.g., RAW 264.7 vs. THP-1), solvent carriers (DMSO vs. ethanol), and incubation times .

- Replicate conflicting experiments under standardized conditions and publish negative results to clarify context-dependent effects .

Example: If Study A reports IC₅₀ = 10 μM in hepatocytes and Study B finds no effect at 50 μM in fibroblasts, test both cell lines using identical protocols to identify cell-specific mechanisms .

Q. What methodologies optimize structural-activity relationship (SAR) studies for this compound derivatives?

- Combine computational tools (e.g., molecular docking to predict binding affinity) with synthetic chemistry (e.g., modifying hydroxyl groups on the aglycone moiety).

- Validate predictions using in vitro assays and crystallography to confirm binding modes .

- Use factorial design experiments to test multiple structural variables efficiently .

Q. How can researchers address challenges in reproducing this compound’s effects across laboratories?

- Share detailed protocols via open-access platforms, including batch numbers of reagents and equipment calibration records.

- Collaborate with independent labs for cross-validation and publish step-by-step video protocols to minimize technique variability .

- Report environmental factors (e.g., temperature fluctuations during assays) that may impact outcomes .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply to animal studies involving this compound?

- Adhere to ARRIVE guidelines for reporting in vivo experiments, including justification of sample sizes and humane endpoints.

- Obtain institutional ethics approvals and disclose conflicts of interest (e.g., funding from phytochemical suppliers) .

Q. How should interdisciplinary teams manage data ownership in this compound research?

- Draft collaboration agreements specifying data-sharing terms, authorship criteria, and intellectual property rights upfront.

- Use version-controlled repositories (e.g., GitHub for code, Zenodo for datasets) to track contributions transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.